Cas no 51632-16-7 (1-(Bromomethyl)-3-phenoxybenzene)

51632-16-7 structure
Nome do Produto:1-(Bromomethyl)-3-phenoxybenzene
1-(Bromomethyl)-3-phenoxybenzene Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(Bromomethyl)-3-phenoxybenzene
- 1-(bromomethyl)-3-phenooxybenzene
- 3-Phenoxybenzyl bromide
- 3-PHENYLOXYBENZYLBROMIDE
- Benzene,1-(bromomethyl)-3-phenoxy-
- m-Phenoxybenzyl bromide
- Benzene, 1-(bromomethyl)-3-phenoxy-
- alpha-Bromo-3-phenoxytoluene
- 3-Phenoxybenzylbromide
- m-(Bromomethyl)phenyl phenyl ether
- GD31X56Z15
- m-Phenoxybenzylbromide
- 3-phenoxy-benzyl bromide
- DSSTox_CID_8022
- DSSTox_RID_78642
- DSSTox_GSID_28022
- 1-bromomethyl-3-phenoxy benzene
- alp
- alpha-bromo-m-tolyl phenyl ether
- SCHEMBL202774
- DTXCID208022
- DTXSID6028022
- EINECS 257-327-9
- AM83181
- AB91120
- AC-26485
- FT-0727372
- 1-(Bromomethyl)-3-phenoxy-benzene
- MFCD01761658
- SY104092
- AS-18393
- 1-(bromomethyl)-3-phenoxybenzene, AldrichCPR
- NCGC00255322-01
- EN300-1860999
- UJUNUASMYSTBSK-UHFFFAOYSA-N
- AKOS008901215
- CAS-51632-16-7
- A828701
- UNII-GD31X56Z15
- .ALPHA.-BROMO-M-TOLYL PHENYL ETHER
- CHEMBL3182389
- 51632-16-7
- NS00001017
- Tox21_301643
- 3-PHENOXY-.ALPHA.-BROMOTOLUENE
- Q27279040
- 3-PHENOXY-ALPHA-BROMOTOLUENE
-
- MDL: MFCD01761658
- Inchi: 1S/C13H11BrO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10H2
- Chave InChI: UJUNUASMYSTBSK-UHFFFAOYSA-N
- SMILES: BrC([H])([H])C1C([H])=C([H])C([H])=C(C=1[H])OC1C([H])=C([H])C([H])=C([H])C=1[H]
Propriedades Computadas
- Massa Exacta: 261.99900
- Massa monoisotópica: 261.999328
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 3
- Complexidade: 177
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.9
- Superfície polar topológica: 9.2
Propriedades Experimentais
- Densidade: 1.3883 (rough estimate)
- Ponto de Fusão: 30-35°C
- Ponto de ebulição: 112 °C
- Ponto de Flash: 130.2 °C
- Índice de Refracção: 1.5130 (estimate)
- PSA: 9.23000
- LogP: 4.37380
1-(Bromomethyl)-3-phenoxybenzene Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302; H317
- Declaração de Advertência: P261; P264; P270; P272; P280; P301+P312+P330; P302+P352; P333+P313; P363; P501
- Código da categoria de perigo: 43
- Instrução de Segurança: 36/37
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Store long-term at 2-8°C
1-(Bromomethyl)-3-phenoxybenzene Dados aduaneiros
- CÓDIGO SH:2909309090
- Dados aduaneiros:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(Bromomethyl)-3-phenoxybenzene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2948-5G |
1-(Bromomethyl)-3-phenoxybenzene |
51632-16-7 | >98.0%(GC) | 5g |
¥1490.00 | 2024-04-16 | |
abcr | AB226365-250 mg |
1-(Bromomethyl)-3-phenoxybenzene, 95%; . |
51632-16-7 | 95% | 250MG |
€136.90 | 2023-01-26 | |
abcr | AB226365-5 g |
1-(Bromomethyl)-3-phenoxybenzene, 95%; . |
51632-16-7 | 95% | 5g |
€427.60 | 2023-04-27 | |
eNovation Chemicals LLC | D504563-25g |
1-(BroMoMethyl)-3-phenoxybenzene |
51632-16-7 | 97% | 25g |
$1320 | 2023-09-01 | |
eNovation Chemicals LLC | D504563-5g |
1-(BroMoMethyl)-3-phenoxybenzene |
51632-16-7 | 97% | 5g |
$382 | 2024-05-24 | |
Apollo Scientific | OR12353-1g |
3-(Bromomethyl)diphenyl ether |
51632-16-7 | 97% | 1g |
£69.00 | 2025-02-19 | |
TRC | B846958-50mg |
1-(Bromomethyl)-3-phenoxybenzene |
51632-16-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
TRC | B846958-100mg |
1-(Bromomethyl)-3-phenoxybenzene |
51632-16-7 | 100mg |
$ 65.00 | 2022-06-06 | ||
Enamine | EN300-1860999-1.0g |
1-(bromomethyl)-3-phenoxybenzene |
51632-16-7 | 95% | 1g |
$80.0 | 2023-06-03 | |
Enamine | EN300-1860999-5.0g |
1-(bromomethyl)-3-phenoxybenzene |
51632-16-7 | 95% | 5g |
$240.0 | 2023-06-03 |
1-(Bromomethyl)-3-phenoxybenzene Literatura Relacionada
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Hiroaki Yasukochi,Takayuki Atago,Akihiro Tanaka,Hidefumi Nakatsuji,Eri Yoshida,Akikazu Kakehi,Yoshinori Nishii,Yoo Tanabe Org. Biomol. Chem. 2008 6 540
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2. Synthesis and stereostructure–activity relationship of a synthetic pyrethroid, 2-chloro-1-methyl-3-phenylcyclopropylmethyl-3-phenoxybenzyl etherYoshinori Nishii,Ken-ichi Wakimura,Toru Tsuchiya,Shogo Nakamura,Yoo Tanabe J. Chem. Soc. Perkin Trans. 1 1996 1243
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Joshua K. Bolger,Wen Tian,William R. Wolter,Wonhwa Cho,Mark A. Suckow,Marvin J. Miller Org. Biomol. Chem. 2011 9 2999
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:51632-16-7)1-(Bromomethyl)-3-phenoxybenzene

Pureza:99%
Quantidade:5g
Preço ($):244.0